molecular formula C8H13N5 B1482411 4-(azidomethyl)-3-isobutyl-1H-pyrazole CAS No. 2098143-07-6

4-(azidomethyl)-3-isobutyl-1H-pyrazole

Cat. No. B1482411
CAS RN: 2098143-07-6
M. Wt: 179.22 g/mol
InChI Key: RNOHVJSQNDIANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-3-isobutyl-1H-pyrazole (4-AMIP) is an organic compound with a unique structure containing both an azide and an isobutyl group. It is a potentially useful molecule for a variety of scientific research applications due to its interesting properties and reactivity. In

Scientific Research Applications

Synthesis of New Pyrazole Derivatives

Pyrazole derivatives have been synthesized through various reactions, demonstrating the versatility of pyrazole compounds in organic synthesis. For example, reactions of 1,3-diphenyl-2-pyrazolin-5-one led to the development of new pyrazole derivatives with potential applications in medicinal chemistry. These derivatives were obtained through condensation reactions and Michael 1,4-addition reactions, showcasing the reactivity and utility of pyrazole compounds in creating diverse chemical structures (El‐Metwally & Khalil, 2010).

Antibacterial and Antifungal Agents

Pyrazole derivatives have also been evaluated for their antibacterial and antifungal properties, indicating the potential of these compounds in pharmaceutical applications. For instance, novel pyrazole derivatives were synthesized and screened for their antimicrobial activities, with some compounds showing promising results against Staphylococcus aureus and Escherichia coli. This highlights the potential of pyrazole compounds in the development of new antibacterial and antifungal agents (Pareek, Joseph, & Seth, 2015).

Organic Reactions and Catalysis

Pyrazole compounds have been involved in various organic reactions, serving as intermediates and catalysts. For example, the synthesis of bis(pyrazolyl)methanes through multi-component reactions demonstrated the use of pyrazole derivatives in creating complex molecules with potential applications in chelating and extracting reagents for different metal ions. This research highlights the functional diversity and application range of pyrazole derivatives in organic synthesis and catalysis (Sadeghpour & Olyaei, 2021).

properties

IUPAC Name

4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOHVJSQNDIANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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